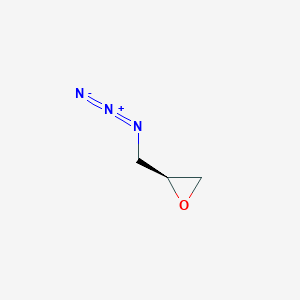

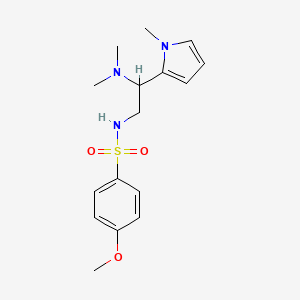

(S)-2-(Azidomethyl)oxirane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-2-(Azidomethyl)oxirane” is a compound that contains an oxirane group. The oxirane group is highly reactive and undergoes a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles .

Synthesis Analysis

The synthesis of compounds containing an oxirane group can be achieved through various methods. For instance, Dimethyldioxirane (DMDO) has been used as a valuable oxidant for the synthesis of polyfunctional aromatic imidazolium monomers bearing epoxides . Another approach involves the use of 3′-O-azidomethyl nucleotide reversible terminators in DNA sequencing by synthesis (SBS) .

Molecular Structure Analysis

The molecular structure of “(S)-2-(Azidomethyl)oxirane” can be analyzed using various spectroscopic techniques. For example, the four 3′-O-azidomethyl nucleotide reversible terminators displayed surface enhanced Raman scattering (SERS) at 2125 cm −1 .

Chemical Reactions Analysis

The oxirane group in “(S)-2-(Azidomethyl)oxirane” is known to undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . The base-catalyzed oxirane ring opening reaction with thiol nucleophiles is frequently employed for post-polymerization modification of polymeric glycidyl scaffolds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-(Azidomethyl)oxirane” can be analyzed using multidimensional scaling of a large number of physical–chemical properties .

科学研究应用

Catalyst for Oxirane Acidolysis and Phenolysis

Amines have been studied as catalysts for oxirane acidolysis and phenolysis . The oxirane group in “(2S)-2-(azidomethyl)oxirane” could potentially be used in similar reactions. The noncatalytic pathway has almost no effect on the apparent reaction rate constant .

Ring-Opening Reactions

The oxirane group is highly reactive and undergoes a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . This property could potentially be exploited in the synthesis of other heterocyclic ring systems and functional groups .

作用机制

The mechanism of action of “(S)-2-(Azidomethyl)oxirane” involves the reactivity of the oxirane group. The kinetics for the epoxidation of methyl esters of palm olein (MEPOL) by peroxyformic acid and peroxyacetic acid generated in situ were studied. The rate-determining step was found to be the formation of peroxy acid .

未来方向

The future directions for “(S)-2-(Azidomethyl)oxirane” could involve further exploration of its reactivity and potential applications. For instance, the base-catalyzed oxirane ring opening reaction with thiol nucleophiles is frequently employed for post-polymerization modification of polymeric glycidyl scaffolds . This suggests potential applications in the field of polymer chemistry.

属性

IUPAC Name |

(2S)-2-(azidomethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOGDEOQBIUNTR-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Azidomethyl)oxirane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanamide](/img/structure/B2677323.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-6-(trifluoromethyl)-2,5-dihydropyran-6-carboxamide;hydrochloride](/img/structure/B2677336.png)

![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)

![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)